molecular formula C15H16Cl2N2O2 B4873942 4-(2,4-dichlorophenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one CAS No. 5259-49-4

4-(2,4-dichlorophenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one

Cat. No.: B4873942
CAS No.: 5259-49-4
M. Wt: 327.2 g/mol
InChI Key: KEUZUSWFDDTHQZ-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one is an organic compound that features a dichlorophenoxy group and a dimethylpyrazolyl group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one typically involves the following steps:

    Formation of the dichlorophenoxy intermediate: This can be achieved by reacting 2,4-dichlorophenol with an appropriate halogenated butanone under basic conditions.

    Formation of the dimethylpyrazolyl intermediate: This involves the synthesis of 3,5-dimethylpyrazole from suitable starting materials.

    Coupling reaction: The final step involves coupling the dichlorophenoxy intermediate with the dimethylpyrazolyl intermediate under suitable conditions, such as using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the butanone moiety.

    Reduction: Reduction reactions could target the carbonyl group in the butanone moiety.

    Substitution: The dichlorophenoxy group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols.

Scientific Research Applications

4-(2,4-dichlorophenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one could have several applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigation as a potential therapeutic agent.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-dichlorophenoxy)butan-2-one: Lacks the pyrazole ring, which might affect its reactivity and applications.

    1-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one: Lacks the dichlorophenoxy group, which might influence its biological activity.

Uniqueness

The presence of both the dichlorophenoxy and dimethylpyrazolyl groups in 4-(2,4-dichlorophenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one makes it unique, potentially offering a combination of properties not found in the similar compounds listed above.

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-1-(3,5-dimethylpyrazol-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O2/c1-10-8-11(2)19(18-10)15(20)4-3-7-21-14-6-5-12(16)9-13(14)17/h5-6,8-9H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUZUSWFDDTHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365027
Record name ST50918277
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5259-49-4
Record name ST50918277
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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